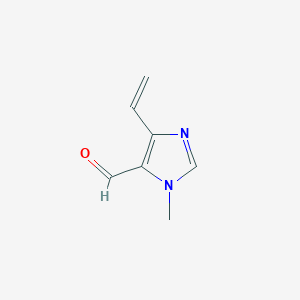
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the first position, a vinyl group at the fourth position, and a carbaldehyde group at the fifth position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amido-nitrile, the compound can be synthesized via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The vinyl group can participate in addition reactions, such as hydroboration-oxidation, to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Borane-tetrahydrofuran complex followed by hydrogen peroxide in basic conditions.
Major Products Formed:
Oxidation: 1-Methyl-4-vinyl-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-4-vinyl-1H-imidazole-5-methanol.
Substitution: 1-Methyl-4-(2-hydroxyethyl)-1H-imidazole-5-carbaldehyde.
科学研究应用
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and polymers.
Biology: In the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: Used in the production of photoresponsive polymers and hybrid matrix membranes.
作用机制
The mechanism by which 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing catalytic activities in enzymatic reactions. The vinyl and aldehyde groups provide reactive sites for further chemical modifications, enabling the compound to participate in diverse biochemical pathways.
相似化合物的比较
1-Methyl-1H-imidazole-5-carbaldehyde: Lacks the vinyl group, making it less reactive in addition reactions.
4-Methyl-1H-imidazole-5-carbaldehyde: Substitutes the vinyl group with a methyl group, altering its chemical reactivity and applications.
1-Vinyl-1H-imidazole: Lacks the aldehyde group, limiting its use in oxidation and reduction reactions.
Uniqueness: 1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in scientific research.
生物活性
1-Methyl-4-vinyl-1H-imidazole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its structural features that resemble various biologically active molecules. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique imidazole ring structure that contributes to its biological activity. The presence of a vinyl group and a carbaldehyde moiety enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various bacterial strains and fungi.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Staphylococcus aureus | |
| 4-Methyl-5-imidazole carbaldehyde derivatives | Antifungal | Candida albicans |
Anticancer Potential
Imidazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its potential in cancer therapy by inducing apoptosis or inhibiting tumor growth.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Various tumors | Induction of apoptosis | |
| Asymmetric imidazole derivatives | SARS-CoV-2 main protease inhibition | Enzyme inhibition |
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into the biological implications:
- Antiviral Activity : A study explored the efficacy of imidazole derivatives against viral proteases, suggesting potential applications in antiviral drug development.
- Neuropharmacological Effects : Research indicates that compounds with similar imidazole structures can influence dopaminergic pathways, which may provide insights into neuroprotective strategies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : The compound's solubility profile suggests favorable absorption characteristics.
- Metabolism : Expected metabolic pathways include oxidation and conjugation reactions typical for imidazole derivatives.
属性
IUPAC Name |
5-ethenyl-3-methylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-6-7(4-10)9(2)5-8-6/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKGZHOLONZKJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













